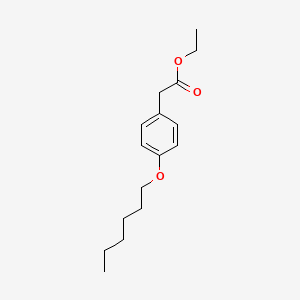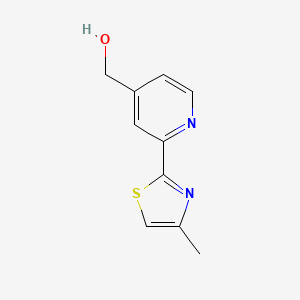![molecular formula C12H12ClN3O2 B8275186 6-chloro-4-[(tetrahydro-2H-pyran-4-yl)oxy]-Pyrido[3,2-d]pyrimidine](/img/structure/B8275186.png)
6-chloro-4-[(tetrahydro-2H-pyran-4-yl)oxy]-Pyrido[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-4-[(tetrahydro-2H-pyran-4-yl)oxy]-Pyrido[3,2-d]pyrimidine is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core with a chloro substituent at the 6-position and a tetrahydro-2H-pyran-4-yl-oxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-[(tetrahydro-2H-pyran-4-yl)oxy]-Pyrido[3,2-d]pyrimidine typically involves the following steps:
Formation of the Pyrido[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the Tetrahydro-2H-pyran-4-yl-oxy Group: This step involves the reaction of the chlorinated pyrido[3,2-d]pyrimidine with tetrahydro-2H-pyran-4-ol under basic conditions to form the desired ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-2H-pyran-4-yl-oxy group.
Reduction: Reduction reactions can target the pyrido[3,2-d]pyrimidine core, potentially reducing double bonds or other functional groups.
Substitution: The chloro group at the 6-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Products may include oxidized forms of the tetrahydro-2H-pyran-4-yl-oxy group.
Reduction: Reduced forms of the pyrido[3,2-d]pyrimidine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-4-[(tetrahydro-2H-pyran-4-yl)oxy]-Pyrido[3,2-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting kinase enzymes or other proteins involved in disease pathways.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-chloro-4-[(tetrahydro-2H-pyran-4-yl)oxy]-Pyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and tetrahydro-2H-pyran-4-yl-oxy groups may play a role in binding to these targets, influencing their activity and leading to the desired biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[(tetrahydro-2H-pyran-4-yl)oxy]-Pyrido[3,2-d]pyrimidine: Lacks the chloro substituent, which may affect its reactivity and binding properties.
6-chloro-Pyrido[3,2-d]pyrimidine: Lacks the tetrahydro-2H-pyran-4-yl-oxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
6-chloro-4-[(tetrahydro-2H-pyran-4-yl)oxy]-Pyrido[3,2-d]pyrimidine is unique due to the combination of the chloro and tetrahydro-2H-pyran-4-yl-oxy groups, which can provide distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and can be exploited in the design of new compounds with desired activities.
Properties
Molecular Formula |
C12H12ClN3O2 |
|---|---|
Molecular Weight |
265.69 g/mol |
IUPAC Name |
6-chloro-4-(oxan-4-yloxy)pyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C12H12ClN3O2/c13-10-2-1-9-11(16-10)12(15-7-14-9)18-8-3-5-17-6-4-8/h1-2,7-8H,3-6H2 |
InChI Key |
USWWAFBQJQQKCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OC2=NC=NC3=C2N=C(C=C3)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
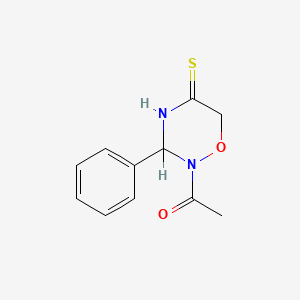
![(R)-tert-butyl 1-(4-fluorophenyl)-4a-(4-(trifluoromethyl)picolinoyl)-4a,5,7,8-tetrahydro-1H-pyrazolo[3,4-g]isoquinoline-6(4H)-carboxylate](/img/structure/B8275106.png)
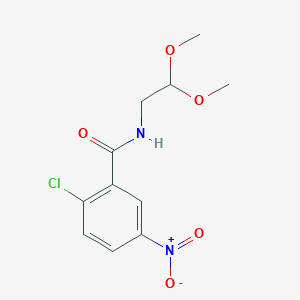

![5,7-Dichloro-6-phenylimidazo[1,2-a]pyrimidine](/img/structure/B8275122.png)

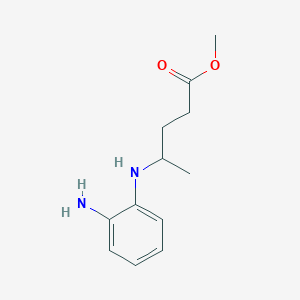
![1-ethyl-3-ethynyl-5-pyrrolidin-1-yl-1H-[1,2,4]triazole](/img/structure/B8275148.png)
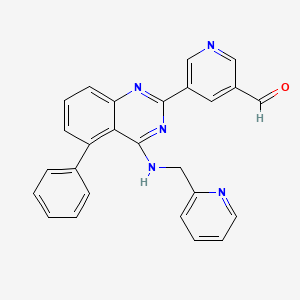
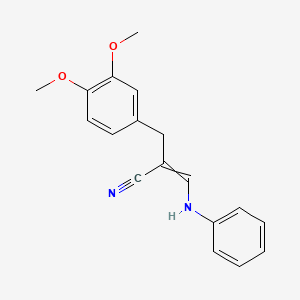
![1-[2-(dimethylamino)ethoxy]-N,N,2-trimethylpropane-2-amine](/img/structure/B8275176.png)
![Ethyl 8-chloro-1-methyl-2-oxo-1,2-dihydropyrido[3,2-d]pyridazine-3-carboxylate](/img/structure/B8275182.png)
